REACTION_CXSMILES
|
O[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[CH:4][C:3]=1[I:10].O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[CH:4][C:3]=1[I:10]
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Name
|
|
Quantity
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57.5 g
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Type
|
reactant
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Smiles
|
OC1=C(C=NC=C1C#N)I
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Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
|
Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
|
to remove excess POCl3
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Type
|
TEMPERATURE
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Details
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The residue was cooled in an ice-water bath
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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WASH
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Details
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The combined organics were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resulting solid residue was washed with a minimum amount of methanol and methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1C#N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |